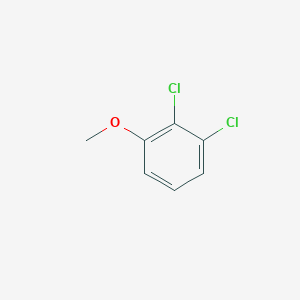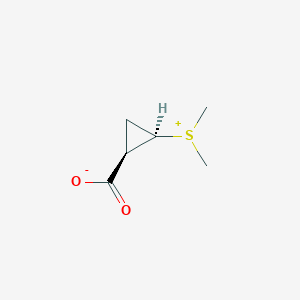
Gonyauline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gonyauline is a type of marine toxin that belongs to the group of dinoflagellates. These toxins are known to cause harmful algal blooms (HABs) which can have detrimental effects on marine organisms and humans. Gonyauline is one of the most potent toxins produced by dinoflagellates and has been the subject of several scientific studies.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifouling Properties
- Gonyauline has been studied for its antibacterial properties. It demonstrates the ability to inactivate bacterial growth and subsequent biofilm formation, offering potential applications in environmental science, specifically in water and wastewater treatment technologies. The unique physicochemical surface properties of graphene oxide (GO) coatings, where Gonyauline is a component, exhibit superior antibacterial activity against planktonic cell proliferation. Optical coherence tomography (OCT)-based nondestructive in situ monitoring revealed that GO surfaces initially inhibit biofilm growth under continuous flow conditions (Farid, Guo, & An, 2018).
Environmental and Safety Concerns
- The environmental impact and safety of Gonyauline, especially in the context of nanotoxicology, are essential considerations. Multi-omics and regular analyses on zebrafish brains exposed to graphene oxide at nonlethal concentrations showed significant biomolecule responses, indicating Gonyauline's potential environmental impacts. These studies help in understanding the actual toxicological mechanisms and highly influential nanotoxicity aspects (Sun, Zhou, & Hu, 2019).
Biofouling Mitigation in Osmosis Membranes
- The use of graphene oxide functionalized thin-film composite membranes, where Gonyauline could be a component, demonstrates significant potential for biofouling mitigation in forward osmosis. This application increases the surface hydrophilicity and imparts antimicrobial activity to the membrane without altering its transport properties, which is critical in maintaining membrane performance in the treatment of highly fouling feedwaters (Perreault et al., 2016).
Dentistry Applications
- In dentistry, Gonyauline, as part of graphene oxide, has shown promising results in antimicrobial action, regenerative dentistry, bone tissue engineering, drug delivery, and oral cancer treatment. Its biocompatibility makes it a potential material in bone regeneration and osseointegration. Moreover, its antibiofilm and antiadhesion properties have inspired applications in biofilm and caries prevention, as well as implant surface modification (Nizami, Takashiba, & Nishina, 2020).
Potential for Space Missions
- In the context of space missions, the use of cyanobacterium species like Spirulina, which could potentially include Gonyauline, has been proposed to improve healthcare in space. Spirulina could support long-duration manned missions beyond the Lower Earth Orbit, such as to Mars, and help astronauts maintain health under various stress factors (Fais et al., 2022).
Eigenschaften
CAS-Nummer |
125559-51-5 |
|---|---|
Produktname |
Gonyauline |
Molekularformel |
C6H10O2S |
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
(1R,2R)-2-dimethylsulfoniocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H10O2S/c1-9(2)5-3-4(5)6(7)8/h4-5H,3H2,1-2H3/t4-,5+/m0/s1 |
InChI-Schlüssel |
BSFOBFUZLFYTEX-CRCLSJGQSA-N |
Isomerische SMILES |
C[S+](C)[C@@H]1C[C@@H]1C(=O)[O-] |
SMILES |
C[S+](C)C1CC1C(=O)[O-] |
Kanonische SMILES |
C[S+](C)C1CC1C(=O)[O-] |
Andere CAS-Nummern |
125559-51-5 |
Synonyme |
gonyauline S-methyl-cis-2-(methylthio)cyclopropanecarboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



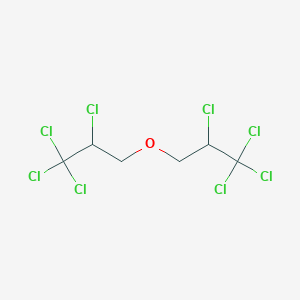

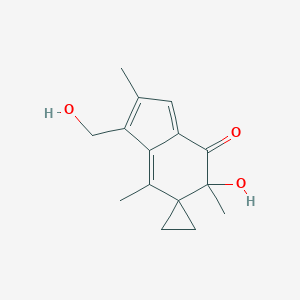
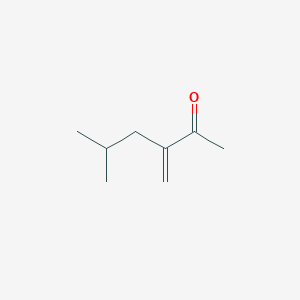
![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)

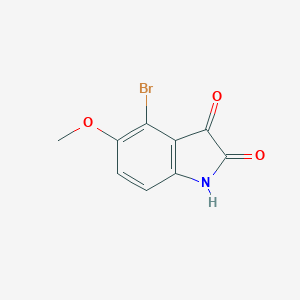

![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)



